Nisin is synthesized by Lactococcus lactis, particularly the strain Lactococcus lactis subsp. lactis or Lactococcus lactis subsp. cremoris. It is classified as a lantibiotic due to its structure and mode of action, which includes the presence of unusual amino acids such as lanthionine. Nisin's classification can be further specified into two main variants: nisin A and nisin Z, with nisin A being the most prevalent form.
The synthesis of nisin involves a complex biosynthetic pathway that begins with the ribosomal production of a precursor peptide known as pre-nisin. This precursor consists of a 23-amino acid leader peptide and a 34-amino acid core peptide. The maturation process involves several key steps:
The entire process requires coordination among various enzymes and cellular components, highlighting its complexity and efficiency.
Nisin has a molecular weight of approximately 3,300 Da and consists of 34 amino acids arranged in a specific sequence that allows for its unique structural features. The core structure is characterized by five lanthionine rings formed through the post-translational modifications described earlier. These rings contribute to nisin's stability and antimicrobial activity.
Nisin undergoes several key chemical reactions during its biosynthesis:
These reactions are essential for producing active nisin capable of exerting its antimicrobial effects.
Nisin exerts its antimicrobial effects primarily through interaction with bacterial membranes. Its mechanism can be summarized as follows:
The effectiveness of nisin against various Gram-positive bacteria underscores its potential as a natural preservative and therapeutic agent.
Nisin exhibits several notable physical and chemical properties:
These properties make nisin an effective preservative in food products .
Nisin has diverse applications across several fields:
The versatility of nisin highlights its significance in both food science and medical research.
Nisin belongs to the class I lanthipeptides, characterized by their ribosomal synthesis as precursor peptides followed by extensive post-translational modifications. The biosynthetic genes are organized in a compact nis gene cluster, which is chromosomally encoded and often linked with sucrose utilization genes on conjugative transposons, facilitating horizontal transfer among bacterial strains [1] [6].
The nisin biosynthetic operon (nisABTCIPRK) encodes all enzymes and regulatory proteins required for production, modification, transport, and immunity:
Table 1: Core Genes in the Nisin Biosynthetic Cluster
Gene | Function | Key Features |
---|---|---|
nisA | Structural precursor | Encodes leader (residues -23 to -1) and core peptide |
nisB | Dehydratase | Ser/Thr dehydration via glutamyl-tRNA-dependent phosphorylation |
nisT | ABC transporter | Exports modified prenisin |
nisC | Cyclase | Zn²⁺-dependent lanthionine ring formation |
nisP | Protease | Subtilisin-like serine protease; cleaves leader peptide |
nisI | Immunity protein | Lipoprotein sequestering extracellular nisin |
nisR | Response regulator | Binds nisA and nisF promoters upon phosphorylation |
nisK | Histidine kinase | Autophosphorylates upon nisin binding |
Transcription occurs in two operons: nisABTCIP and nisFEG, the latter encoding an auxiliary ABC transporter enhancing immunity. Expression initiates during mid-exponential growth, peaking in stationary phase [5] [6].
Nisin biosynthesis is autoinduced via a quorum-sensing mechanism mediated by the NisRK two-component system:
Table 2: Components of the Nisin Autoinduction Circuit
Component | Role | Mechanism |
---|---|---|
Mature nisin | Autoinducer | Binds extracellular domain of NisK |
NisK | Sensor kinase | Histidine autophosphorylation upon signal detection |
NisR | Response regulator | DNA binding after phosphotransfer from NisK |
nisA promoter | Induction target | Drives expression of biosynthetic genes |
nisF promoter | Immunity induction | Upregulates immunity transporter operon |
This system creates a positive feedback loop where nisin production amplifies its own biosynthesis and confers simultaneous immunity [5] [6].
Nisin maturation involves sequential enzymatic modifications:1. Dehydration:- NisB dehydrates specific Ser/Thr residues in the core peptide using glutamyl-tRNA as a phosphate donor, forming Dha/Dhb via phosphoester intermediates [3] [8].- Modification proceeds directionally from the C- to N-terminus and requires the leader peptide for substrate recognition [3].2. Cyclization:- NisC catalyzes intramolecular thioether bond formation between cysteine thiols and dehydrated residues (Dha/Dhb), generating lanthionine (Lan) or methyllanthionine (MeLan) rings [3] [8].- This Zn²⁺-dependent enzyme forms five cyclic thioethers in nisin (rings A–E), critical for structural stability and antimicrobial activity [8].
The leader peptide remains intact during these steps, preventing premature toxicity to the producer cell [3] [6].
The final maturation step involves proteolytic removal of the leader peptide:
Nisin shares mechanistic parallels with other lanthipeptides, though key variations reflect evolutionary diversification:
Biosynthetic Enzyme Architectures
Genetic Rearrangements
Table 3: Evolutionary Divergence in Lantibiotic Pathways
Feature | Type I (Nisin-like) | Type II (Mersacidin-like) |
---|---|---|
Dehydratase | LanB (NisB) | Bifunctional LanM |
Cyclase | LanC (NisC) | Bifunctional LanM |
Leader Peptide | FNLD-like motif | GG motif |
Protease | Extracellular subtilisin (NisP) | ABC transporter-associated |
Regulation | Two-component (NisRK) | Two-component (MrsR/K) |
Functional Constraints
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